
Furan, 2-butyl-5-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-5-iodofuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a butyl group at the 2-position and an iodine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butyl-5-iodofuran can be synthesized through several methods. One common approach involves the iodination of 2-butylfuran. This reaction typically uses iodine or an iodine-containing reagent in the presence of a catalyst or under specific conditions to achieve selective iodination at the 5-position of the furan ring .
Industrial Production Methods
While specific industrial production methods for 2-butyl-5-iodofuran are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-5-iodofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or alkyl group.
Oxidation and Reduction: The furan ring can undergo oxidation or reduction under appropriate conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the specific reaction and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted furans, while oxidation can produce furanones or other oxygenated derivatives.
Aplicaciones Científicas De Investigación
2-Butyl-5-iodofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo diverse chemical transformations.
Material Science: Used in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-butyl-5-iodofuran in chemical reactions involves the reactivity of the iodine atom and the furan ring. The iodine atom can act as a leaving group in substitution reactions, while the furan ring can participate in various electrophilic and nucleophilic reactions. The specific molecular targets and pathways depend on the reaction context and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
2-Butylfuran: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
5-Iodofuran: Lacks the butyl group, affecting its physical and chemical properties.
2-Butyl-5-bromofuran: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
2-Butyl-5-iodofuran is unique due to the presence of both the butyl group and the iodine atom, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in organic synthesis and other research applications.
Propiedades
Número CAS |
558472-48-3 |
|---|---|
Fórmula molecular |
C8H11IO |
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
2-butyl-5-iodofuran |
InChI |
InChI=1S/C8H11IO/c1-2-3-4-7-5-6-8(9)10-7/h5-6H,2-4H2,1H3 |
Clave InChI |
LNOLBNMWYHDNHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(O1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


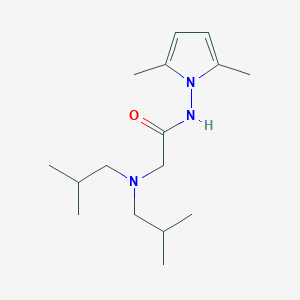

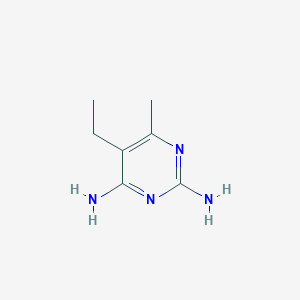
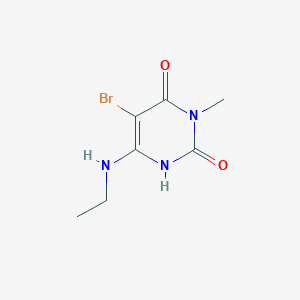
![2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15214237.png)
![3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214251.png)
![3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214255.png)

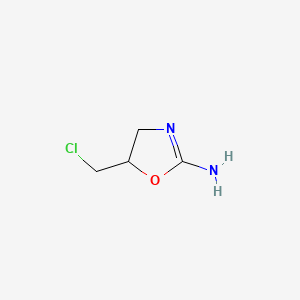

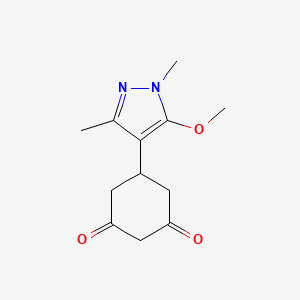
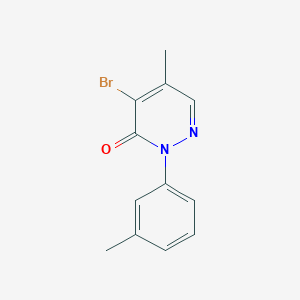
![2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214293.png)
![4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate](/img/structure/B15214297.png)
